molecular formula C17H12O6 B14255184 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 450387-74-3

5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid

Cat. No.: B14255184
CAS No.: 450387-74-3
M. Wt: 312.27 g/mol
InChI Key: WEPVRPIGNHRYQQ-UHFFFAOYSA-N
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Description

5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylacryloyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacryloyl group can be oxidized to form carboxylic acids.

    Reduction: The double bond in the phenylacryloyl group can be reduced to form a saturated compound.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 5-[(3-phenylpropionyl)oxy]benzene-1,3-dicarboxylic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Comparison

Compared to these similar compounds, 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacryloyl group. This group imparts additional reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis. The compound’s unique structure also allows for specific interactions in biological systems, which can be leveraged for therapeutic applications.

Properties

CAS No.

450387-74-3

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

5-(3-phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H12O6/c18-15(7-6-11-4-2-1-3-5-11)23-14-9-12(16(19)20)8-13(10-14)17(21)22/h1-10H,(H,19,20)(H,21,22)

InChI Key

WEPVRPIGNHRYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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